molecular formula C18H20N2O7S B3607257 N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3607257
M. Wt: 408.4 g/mol
InChI Key: SMFMBUOZQQTRRW-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a benzodioxol moiety (1,3-benzodioxol-5-yl) and a 2,5-dimethoxyphenyl sulfonyl group linked to a methylglycinamide backbone.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-20(28(22,23)17-9-13(24-2)5-7-15(17)25-3)10-18(21)19-12-4-6-14-16(8-12)27-11-26-14/h4-9H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFMBUOZQQTRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the benzodioxole and dimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including sulfonylation and amidation. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound combines two pharmacophoric elements:

  • 2,5-Dimethoxyphenyl sulfonyl group : Contributes to steric bulk and electronic effects, influencing binding affinity.
  • N-methylglycinamide backbone : Provides hydrogen-bonding capabilities and conformational flexibility.

Comparative Analysis of Analogues

Table 1: Structural and Functional Comparison
Compound Name (Source) Core Structure Key Substituents Pharmacological Notes
Target Compound Methylglycinamide 1,3-Benzodioxol-5-yl; 2,5-dimethoxyphenyl Potential dual-targeting ligand
4-((6-Chlorobenzo[d]-1,3-dioxol-5-yl)sulfonyl)morpholine (, .19) Morpholine 6-Chlorobenzo-dioxol; sulfonyl Increased electron-withdrawing effects due to chlorine
1-((2,5-Dimethoxyphenyl)sulfonyl)azepane (, .22) Azepane 2,5-Dimethoxyphenyl; sulfonyl Larger amine ring may enhance CNS penetration
1-((2,5-Dimethoxyphenyl)sulfonyl)pyrrolidine (, .26) Pyrrolidine 2,5-Dimethoxyphenyl; sulfonyl Rigid structure may limit binding flexibility
(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine () Butanamine Benzodioxol; N-methyl Entactogen with serotonergic activity; lacks sulfonamide

Key Differences and Implications

Benzodioxol vs. Chlorobenzodioxol (7.19): The target compound’s unsubstituted benzodioxol group (vs.

Sulfonamide Nitrogen Modifications :

  • The methylglycinamide backbone in the target compound contrasts with morpholine (7.19) or azepane (7.22) moieties. This difference may alter solubility and hydrogen-bonding interactions with biological targets .

Dimethoxyphenyl Group :

  • Shared with compounds like 7.22 and 7.26, this group is associated with enhanced binding to serotonin receptors in entactogens (e.g., MDMA analogues) but may exhibit divergent effects in sulfonamide derivatives .

Comparison with Non-Sulfonamide Analogues (): (+)-MBDB, a benzodioxol-containing entactogen, lacks the sulfonamide group but shares stereoselectivity with the target compound. This suggests that sulfonamide incorporation could shift activity from neurobehavioral modulation to enzyme inhibition .

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves carbodiimide-mediated coupling (similar to ), though direct evidence is unavailable.
  • Pharmacological Potential: The dual aromatic systems (benzodioxol and dimethoxyphenyl) may synergize to enhance selectivity for serotonin receptors or monoamine transporters, as seen in MDMA-like compounds .
  • Toxicity Considerations : Unlike neurotoxic entactogens (e.g., MDMA), sulfonamide derivatives such as the target compound may avoid dopaminergic toxicity, as suggested by ’s findings on rigid analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

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